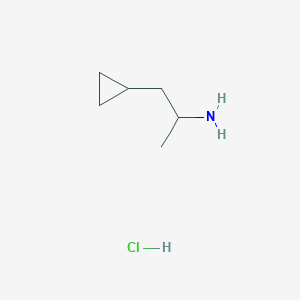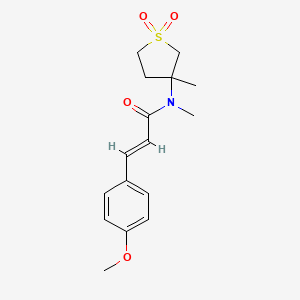
(E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C16H21NO4S and its molecular weight is 323.41. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Polymer Research
Acrylamide derivatives have been explored for their role in polymerization processes, contributing to the development of materials with controlled properties. For instance, controlled radical polymerization of acrylamide containing an amino acid moiety via RAFT has been demonstrated, resulting in homopolymers with narrow polydispersity and controlled molecular weight (Mori, Sutoh, & Endo, 2005). This research showcases the versatility of acrylamide derivatives in synthesizing polymers with specific characteristics, suggesting potential applications in creating novel biomaterials.
Corrosion Inhibition
Research into acrylamide derivatives has also revealed their effectiveness as corrosion inhibitors. A study on new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper highlighted their potential, showing significant inhibition efficiency, which was validated through chemical and electrochemical methods (Abu-Rayyan et al., 2022). This application is particularly relevant in industrial settings where corrosion resistance is crucial for material longevity and safety.
Biomedical Applications
In the realm of medicinal chemistry, acrylamide derivatives have been explored for their cytotoxic activity against cancer cells. Synthesis and evaluation of certain acrylamide derivatives have shown promise for therapeutic applications, as evidenced by studies where derivatives exhibited in vitro cytotoxic activity against specific cancer cell lines (Hassan, Hafez, & Osman, 2014). This suggests the potential for acrylamide derivatives, by analogy, to be investigated for their antitumor properties.
Material Science
Acrylamide derivatives have been utilized in the synthesis and characterization of materials with specific physical properties, such as thermoresponsive polymers. Studies have detailed the synthesis of poly(meth)acrylamide derivatives with enhanced properties like temperature sensitivity and solubility in aqueous solutions, indicating their applicability in creating smart materials for various technological applications (Du et al., 2010).
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-16(10-11-22(19,20)12-16)17(2)15(18)9-6-13-4-7-14(21-3)8-5-13/h4-9H,10-12H2,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTJQBLFHSZUEK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2600307.png)
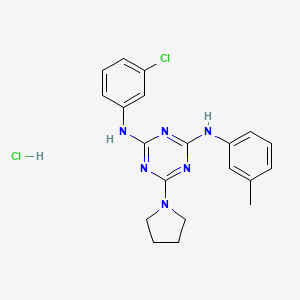
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2600310.png)
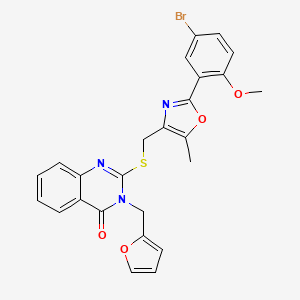
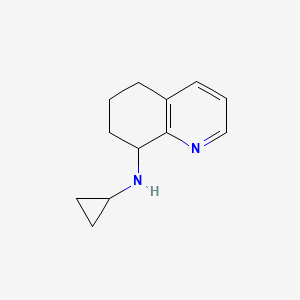
![6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2600316.png)
![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600317.png)
![(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B2600319.png)
![N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide](/img/structure/B2600321.png)
![4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one](/img/structure/B2600322.png)
![2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2600323.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B2600324.png)

